acetic acid;N-benzyl-1-cyclopropylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

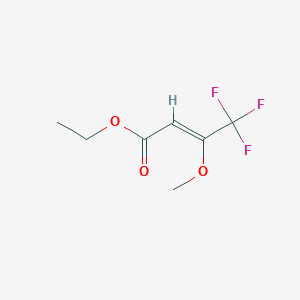

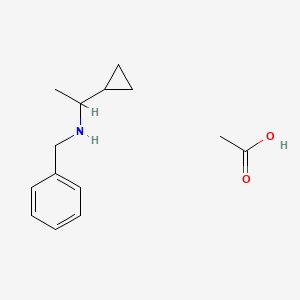

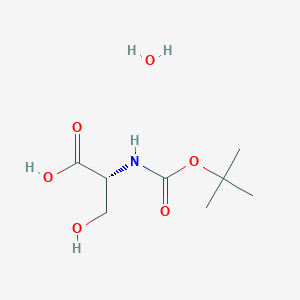

“Acetic acid;N-benzyl-1-cyclopropylethanamine” is a compound that consists of acetic acid and N-benzyl-1-cyclopropylethanamine . Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . N-benzyl-1-cyclopropylethanamine is a primary amine that can accommodate two protecting groups .

Synthesis Analysis

The synthesis of “this compound” could involve the esterification of acetic acid and N-benzyl-1-cyclopropylethanamine . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The structure of acetic acid is given by CH₃(C=O)OH, or CH₃CO₂H . It is essentially a methyl group with a carboxyl functional group attached to it . The structure of N-benzyl-1-cyclopropylethanamine is not explicitly mentioned in the search results, but it would consist of a benzyl group attached to a cyclopropyl ethanamine .Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid with a pungent vinegar odor and sour taste . It boils at 391K and has a density of 1.049 g/cm³ . The physical and chemical properties of N-benzyl-1-cyclopropylethanamine are not explicitly mentioned in the search results.科学的研究の応用

Acetic Acid in Amine Extraction and Analytical Chemistry

Acetic acid plays a crucial role in the field of industrial and analytical chemistry, particularly in the extraction of various acids using amine-based systems. For instance, the efficiency of extracting acetic acid using Alamine 308 in various diluents has been thoroughly studied, highlighting the synergistic effects in cyclic alcohol/amine systems and the significant impact of diluent type on extraction efficiency. This research provides insights into optimizing extraction processes for acetic acid and other similar compounds (Senol, 2004).

N-benzyl-1-cyclopropylethanamine in Synthetic Chemistry

N-benzyl-1-cyclopropylethanamine is involved in the synthesis of complex organic compounds. A notable example is its use in generating 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process. This research demonstrates the compound's potential in creating constrained amino acid systems, contributing to the development of new pharmaceuticals and materials (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

Acetic Acid in Biotechnological and Food Preservation Applications

Acetic acid's role extends into biotechnology and food preservation, acting as a growth inhibitor for microbes. Research into Saccharomyces cerevisiae and Zygosaccharomyces bailii's tolerance mechanisms to acetic acid offers valuable insights for enhancing industrial fermentation processes and developing strategies to combat spoilage in acidic food and beverages. This research highlights acetic acid's dual role as both a metabolic byproduct and a preservative, underscoring its significance in food science and biotechnology (Palma, Guerreiro, & Sá-Correia, 2018).

作用機序

Target of Action

Acetic Acid: Acetic acid, also known as ethanoic acid, is a simple carboxylic acid. It primarily targets bacteria and fungi, acting as an antimicrobial agent . It is used to treat infections in the ear canal .

N-benzyl-1-cyclopropylethanamine: The primary targets of N-benzyl-1-cyclopropylethanamine are not well-documented in the literature

Mode of Action

Acetic Acid: Acetic acid acts as a counterirritant and reagent . When acid is added, the protons of the acid that are released will be removed by the acetate ions to form an acetic acid molecule .

N-benzyl-1-cyclopropylethanamine: The mode of action of N-benzyl-1-cyclopropylethanamine is not well-documented in the literature

Biochemical Pathways

Acetic Acid: Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is involved in various biochemical pathways. For instance, it is a major end product of bacterial fermentation of fiber in the gut . It is also generated within all cells by deacetylation reactions .

N-benzyl-1-cyclopropylethanamine: The biochemical pathways involving N-benzyl-1-cyclopropylethanamine are not well-documented in the literature

Pharmacokinetics

Acetic Acid: Acetic acid is used locally, occasionally internally . It is used for urologic irrigation only . The dosage and administration depend on the condition being treated .

N-benzyl-1-cyclopropylethanamine: The pharmacokinetics of N-benzyl-1-cyclopropylethanamine are not well-documented in the literature

Result of Action

Acetic Acid: The result of acetic acid’s action is the treatment of infections caused by bacteria or fungus . It also has a role in the regulation of glucose metabolism .

N-benzyl-1-cyclopropylethanamine: The molecular and cellular effects of N-benzyl-1-cyclopropylethanamine’s action are not well-documented in the literature

Action Environment

Acetic Acid: Environmental factors can influence the action, efficacy, and stability of acetic acid. Improper disposal or unintentional spills of acetic acid can lead to water pollution, posing substantial dangers to aquatic ecosystems . Acetic acid vapors may be emitted into the air during its handling, storage, and transportation, which would add to air pollution .

特性

IUPAC Name |

acetic acid;N-benzyl-1-cyclopropylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C2H4O2/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11;1-2(3)4/h2-6,10,12-13H,7-9H2,1H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAIQFOMFXTTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=CC=C2.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)

![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)

![4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B2813899.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2813901.png)

![4,6-Diazaspiro[2.4]heptan-5-one,4-methyl-](/img/structure/B2813902.png)